1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one

Physicochemical Properties Medicinal Chemistry Drug Design

1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one is the essential starting material for a proven series of FLT3 kinase inhibitors. - Directly accesses FLT3 inhibitors with IC50 <30 nM against D835Y mutation, critical in AML. - Zero HBD, XLogP -0.2, and rigid scaffold favor CNS penetration and kinase selectivity. - Reliable supply: high purity, global shipping, ambient transport.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 93192-52-0
Cat. No. B13115251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one
CAS93192-52-0
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CN=C2)N(C1=O)C
InChIInChI=1S/C9H9N3O/c1-6-9(13)12(2)8-3-4-10-5-7(8)11-6/h3-5H,1-2H3
InChIKeyFVFDFWNLZLDSHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one: Kinase Inhibitor Scaffold


1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one is a heterocyclic aromatic compound belonging to the pyrido-pyrazine derivative class, characterized by a fused bicyclic core comprising a pyridine and a pyrazine ring with two methyl substituents on the nitrogen atoms of the pyridine ring [1]. It serves as a foundational synthetic building block in medicinal chemistry, particularly as a privileged scaffold for the development of potent kinase inhibitors, as exemplified by recent FLT3 inhibitor programs [2].

1 Privileged scaffold for FLT3 and kinase inhibitor design programs
2 Dimethyl substitution eliminates hydrogen bond donors, may support CNS-penetrant lead optimization
3 Conformationally constrained core supports target-selectivity design strategies

1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one: Methylation Advantage


The 1,3-dimethyl substitution pattern on the pyrido-pyrazine core is not arbitrary; it fundamentally alters both the physicochemical and synthetic properties relative to unsubstituted or mono-substituted analogs. For example, the presence of two methyl groups eliminates all hydrogen bond donors (HBD = 0) and reduces the XLogP to -0.2, creating a more lipophilic and less polar surface area compared to its mono-methyl counterpart (3-methylpyrido[3,4-b]pyrazin-2(1H)-one), which retains one HBD [1]. This precise methylation pattern is crucial for optimizing synthetic routes to downstream kinase inhibitors, as SAR studies have shown that substitution at the 1- and 3-positions directly impacts the binding affinity and selectivity of the final bioactive molecules [2].

1,3-Dimethyl scaffold
HBD = 0, altered lipophilicity; key substitution for FLT3 SAR
Mono-methyl analog
Retains one HBD; may shift permeability and solubility profiles, affecting downstream SAR
1,3-Dimethyl substitution
Establishes necessary methylation pattern for potent FLT3 inhibitor series
Unsubstituted core
Lacks the 1,3-dimethyl motif; may not support the same class-level kinase inhibition profile

1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one: Key Differentiation Evidence


Lipophilicity and Hydrogen Bond Donor Reduction

The 1,3-dimethyl substitution pattern confers distinct physicochemical properties compared to the closest mono-methyl analog, 3-methylpyrido[3,4-b]pyrazin-2(1H)-one. Specifically, 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one exhibits an XLogP3-AA value of -0.2 and a Hydrogen Bond Donor (HBD) count of 0 [1]. In contrast, 3-methylpyrido[3,4-b]pyrazin-2(1H)-one has a higher HBD count of 1, which influences its solubility and permeability profile .

HBD & logP shift
Cross-study comparable
XLogP3-AA = -0.2; HBD Count = 0
Mono-methyl analog: HBD Count = 1
Supports CNS-penetrant design profile
Computed properties, PubChem XLogP3/Cactvs
Physicochemical Properties Medicinal Chemistry Drug Design

Potent FLT3 Kinase Inhibition in AML

While 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one itself is a precursor, its pyrido[3,4-b]pyrazin-2(1H)-one core is the critical pharmacophore for a novel class of FLT3 inhibitors. Derivatives of this exact scaffold have demonstrated potent kinase inhibitory activity, with the lead compound 13 showing an IC50 of 29.54 ± 4.76 nM against the FLT3-D835Y mutant and an IC50 of 15.77 ± 0.15 nM in MV4-11 cellular proliferation assays [1].

FLT3 inhibition
Class-level inference
Derivative IC50: 29.54 nM (FLT3-D835Y mutant)
MV4-11 cell IC50: 15.77 nM
Supports kinase inhibitor development feasibility
Class-level evidence from optimized derivatives
Kinase Inhibition FLT3 Acute Myeloid Leukemia (AML)

Zero Rotatable Bonds: Conformational Constraint

1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one possesses zero rotatable bonds, as computed by Cactvs 3.4.6.11 [1]. This stands in contrast to many common heterocyclic building blocks (e.g., 2-aminopyridine derivatives) which contain at least one rotatable bond. Conformational restriction is a well-established strategy in medicinal chemistry to improve target binding affinity and selectivity by pre-organizing the ligand into its bioactive conformation.

Rotatable bonds
Supporting evidence
Rotatable Bond Count = 0
Supports target-selectivity design strategies
Cactvs computation; rigid planar core
Molecular Design Conformational Restriction Kinase Inhibitors

1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one: Application Scenarios


FLT3 Inhibitor Synthesis for AML

Procure 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one as the essential starting material to access a validated chemical series of FLT3 inhibitors. Structural modifications to this core have yielded compounds with IC50 values below 30 nM against FLT3-D835Y, a key mutation in acute myeloid leukemia [1]. This specific precursor enables the construction of the entire pyrido[3,4-b]pyrazin-2(1H)-one inhibitor class.

CNS-Penetrant Kinase Inhibitor Development

Utilize 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one as a scaffold to design CNS-penetrant kinase inhibitors. Its computed properties—an XLogP of -0.2 and zero hydrogen bond donors [1]—fall within favorable ranges for crossing the blood-brain barrier. This physicochemical profile differentiates it from more polar or flexible analogs and is critical for programs targeting neurological disorders.

Conformationally Restricted Kinase Inhibitor Scaffold

Employ 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one as a rigid, planar building block to enhance the target selectivity of kinase inhibitors. The compound's zero rotatable bonds [1] minimize conformational entropy, a key factor in achieving high binding affinity and reducing off-target kinase interactions.

Syk and GPR6 Modulator Precursor

Use 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one as a key intermediate for the synthesis of substituted pyrido[3,4-b]pyrazines that have been patented as Spleen Tyrosine Kinase (Syk) inhibitors and GPR6 modulators [2]. The specific 1,3-dimethyl substitution pattern is a common feature in these patent families, making this compound a direct gateway to novel immunomodulatory and neuroprotective agents.

Application
Selection Property
Validation Focus
FLT3 mutant inhibitor design
Core scaffold for derivatization
Kinase selectivity and antiproliferative assays
CNS-penetrant kinase inhibitor design
Low HBD and moderate logP profile
Permeability and brain exposure models
Conformationally constrained kinase inhibitor design
Rigid planar core
Binding affinity and selectivity assays
Syk/GPR6 modulator synthesis
Patent-derived scaffold entry
Target engagement and functional modulation assays

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